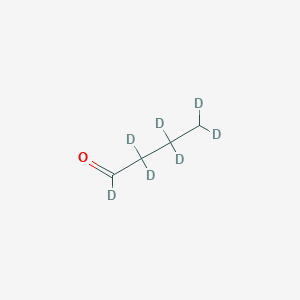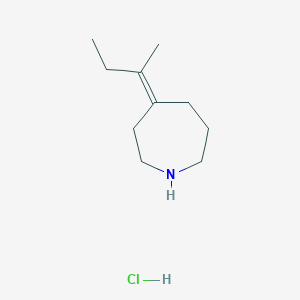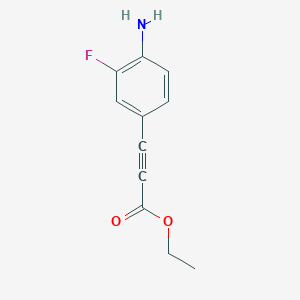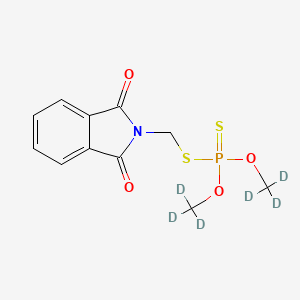
5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
Descripción general
Descripción
5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (BPTPT) is a heterocyclic organic compound with a wide range of applications in scientific research and laboratory experiments. It is a synthetic compound that has been studied extensively in recent years due to its unique structure and properties. BPTPT has been found to have a number of biochemical and physiological effects, as well as potential applications in drug discovery and development. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis of new derivatives of 1,2,4-triazole, including structures similar to 5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole, has been extensively explored due to their wide range of biological activities. These activities include anti-inflammatory, antiviral, antitumor, and immunostimulating effects. The availability of these compounds makes them promising candidates for creating medicines and applications in agriculture and veterinary medicine (Safonov & Nevmyvaka, 2020).
Antimicrobial Properties
Research on 1,2,3-triazole derivatives has revealed significant antimicrobial activities. For instance, a study on 1-(4-substituted phenyl)-4-(4-bromophenyl)-5-(halo-o-hydroxyphenyl)imino-1,2,3-triazoles demonstrated potent antimicrobial activities, surpassing those of known antimicrobial agents such as triclosan and fluconazole (Zhao et al., 2012). Another study focused on the synthesis and antimicrobial screening of novel 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chains, showing promising results against several bacteria and fungi (Rezki et al., 2017).
Antidepressant and Antifungal Activity
The exploration of 3-substituted thietane-1,1-dioxides, achieved by reacting 1,2,4-triazole derivatives with other compounds, has shown potential antidepressant properties in animal models. This research opens new avenues for developing antidepressants based on triazole structures (Klen et al., 2017). Additionally, the synthesis and characterization of new 1,2,4-triazole derivatives have highlighted their antifungal activities, providing a basis for the development of new antifungal agents (Bektaş et al., 2007).
Potential in Drug Development
The medicinal significance of 1,2,3-triazole derivatives has been emphasized, with these compounds serving as the backbone for numerous drug molecules, including COX-1/COX-2 inhibitors, HIV protease inhibitors, and CB1 cannabinoid receptor antagonists. This highlights the versatility and potential of triazole-based scaffolds in drug discovery and development (Dheer et al., 2017).
Propiedades
IUPAC Name |
5-(2-bromophenyl)-1-prop-2-ynyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3/c1-2-7-15-11(8-13-14-15)9-5-3-4-6-10(9)12/h1,3-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVGKECIAHKGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=CN=N1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)


![4-[1-(difluoromethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492343.png)

![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)

amine](/img/structure/B1492348.png)
![3-[(Oxan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1492349.png)

![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrazine](/img/structure/B1492353.png)

